molecular formula C32H28ClN3O B10869264 6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one

Cat. No.: B10869264
M. Wt: 506.0 g/mol
InChI Key: YZNIFSRDTPSDTD-UHFFFAOYSA-N
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Description

6-Chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a quinoline-based small molecule characterized by a 6-chloro-substituted quinoline core, a 4-phenyl group at position 4, and a piperazine moiety modified with a diphenylmethyl group at position 2. The diphenylmethyl-piperazine substituent likely enhances lipophilicity and modulates target binding, a feature shared with other piperazine-containing therapeutics .

Properties

Molecular Formula

C32H28ClN3O

Molecular Weight

506.0 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C32H28ClN3O/c33-26-16-17-28-27(22-26)29(23-10-4-1-5-11-23)31(32(37)34-28)36-20-18-35(19-21-36)30(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-17,22,30H,18-21H2,(H,34,37)

InChI Key

YZNIFSRDTPSDTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions may produce various substituted quinoline derivatives .

Scientific Research Applications

6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Biological Target/Activity Key Data Reference
6-Chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one 6-Cl, 4-Ph, 3-(4-diphenylmethyl-piperazinyl) 495.4* Not explicitly stated (inferred kinase inhibition) N/A
4-Phenylquinolin-2(1H)-one 4-Ph 235.3 Akt inhibitor IC50 = 6 µM (Akt kinase)
6-Chloro-3-(4-(4-chlorophenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one 6-Cl, 7-OCH3, 2-CH3, 3-(4-(4-Cl-phenoxy)phenyl) 425.1 Antimalarial Yield: 89% (synthesis)
(E)-6-Chloro-3-(3-(4-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one (92b) 6-Cl, 4-Ph, 3-(4-Cl-phenylacryloyl) 432.9 Kinase inhibition (inferred) Quantitative synthesis yield
6-Chloro-3-(4-(3-methoxyphenyl)piperazin-1-yl)-4-phenylquinolin-2(1H)-one 6-Cl, 4-Ph, 3-(4-(3-OCH3-Ph)-piperazinyl) 445.9 Not explicitly stated Computed LogP = 5
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one 6-F, 7-piperazinyl, 1-CH2CH3 260.3 Antibacterial/antiviral (inferred) Commercial availability

*Calculated based on molecular formula.

Key Observations:

Akt Inhibition: The unsubstituted 4-phenylquinolin-2(1H)-one exhibits potent Akt inhibition (IC50 = 6 µM), while bulkier substituents (e.g., diphenylmethyl-piperazine) may sterically hinder binding to the Akt PH domain .

Synthetic Accessibility: High yields (>75%) are achieved in analogs with acryloyl (92b) and methoxyphenyl-piperazine (19) groups, suggesting robust synthetic routes for quinoline derivatives .

Lipophilicity : The diphenylmethyl group increases LogP (predicted ~5 for the target compound) compared to methoxy (LogP = 5 for ) or acryloyl derivatives, impacting bioavailability .

Mechanistic Divergence

  • Kinase Selectivity: While 4-phenylquinolin-2(1H)-one shows >380-fold selectivity against unrelated kinases, piperazine-modified analogs (e.g., ’s cyclopropanecarbonyl-piperazine) may target alternative pathways, such as aldehyde dehydrogenase (ALDH) .
  • Allosteric vs. Active-Site Binding : The target compound’s diphenylmethyl-piperazine group likely prevents phosphorylation at Akt’s T308/S473 residues via allosteric modulation, similar to ’s compound . In contrast, acryloyl derivatives () may adopt distinct binding modes.

Toxicity and Therapeutic Potential

  • Structural Toxicity Alerts : Chlorine atoms (present in the target compound and ) may confer metabolic stability but risk off-target effects, necessitating careful optimization .

Biological Activity

6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C23H24ClN3OC_{23}H_{24}ClN_{3}O. The presence of a chloro group and a piperazine moiety suggests potential interactions with neurotransmitter systems and other biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Dopamine Receptor Modulation : The piperazine structure is known to interact with dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting that this compound may also possess this activity .
  • Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical in neurotransmission, which could lead to enhanced cholinergic activity in the brain .

Anticonvulsant Activity

In studies involving animal models, compounds structurally related to this compound have exhibited significant anticonvulsant effects. For instance, derivatives have been evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing promising results in reducing seizure frequency and severity .

Neuroprotective Effects

The neuroprotective potential of this compound is underscored by its ability to inhibit amyloid peptide aggregation, which is implicated in Alzheimer's disease. Piperazine derivatives have been noted for their interaction with amyloid-beta peptides, suggesting that this compound may also contribute to neuroprotection through similar pathways .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticonvulsant Properties : A study published in 2013 highlighted that certain piperazine derivatives showed marked anticonvulsant activity in MES and scPTZ tests. The study concluded that these compounds could serve as potential therapeutic agents for epilepsy .
  • Acetylcholinesterase Inhibition : Another investigation demonstrated that piperazine derivatives effectively inhibited human acetylcholinesterase, showcasing their potential as treatments for cognitive disorders associated with cholinergic deficits .

Data Summary

Biological Activity Effect Study Reference
AnticonvulsantSignificant reduction in seizuresVaradaraju et al., 2013
Acetylcholinesterase InhibitionEnhanced cholinergic activityVaradaraju et al., 2013
NeuroprotectiveInhibition of amyloid aggregationVaradaraju et al., 2013

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